![molecular formula C18H17FN4O2 B2950467 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034229-59-7](/img/structure/B2950467.png)
3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR is a major driver of certain types of cancers, including non-small-cell lung cancer (NSCLC) .
Mode of Action
Compounds with similar structures have been found to act asirreversible inhibitors of their targets . They bind to the target and induce changes that prevent the target from performing its normal function .
Biochemical Pathways
Inhibition of egfr, a common target of similar compounds, can affect multiple downstream pathways, including thePI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Similar compounds have been reported to havedesirable ADME properties , suggesting that they are well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Inhibition of egfr by similar compounds can lead toreduced cell proliferation and induction of apoptosis , which can help to slow the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is its potential as a pharmacological agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is its toxicity, which can limit its use in clinical settings. In addition, the complexity of the synthesis method and the need for multiple chemical intermediates can make it difficult to produce this compound on a large scale.
Orientations Futures
There are several future directions for the research and development of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide. One potential area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research is the development of new analogs of this compound that exhibit improved pharmacological properties, such as reduced toxicity and increased potency. Finally, research could focus on the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves a multi-step process that requires several chemical intermediates. The first step involves the preparation of 3-fluoro-4-methoxybenzoic acid, which is then converted to 3-fluoro-4-methoxybenzoyl chloride. The benzoyl chloride is then reacted with 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine to form the intermediate product, which is then treated with N-((3-bromo-4-methoxyphenyl)methyl)-4-methylbenzenesulfonamide to yield this compound.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has been the subject of several scientific studies due to its potential as a pharmacological agent. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition to its anti-cancer properties, this compound has also been found to exhibit analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation-related disorders.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-16(7-8-22-23)15-5-3-12(10-20-15)11-21-18(24)13-4-6-17(25-2)14(19)9-13/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZVYGIXHMMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.